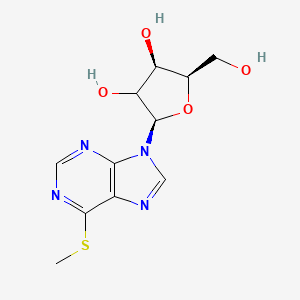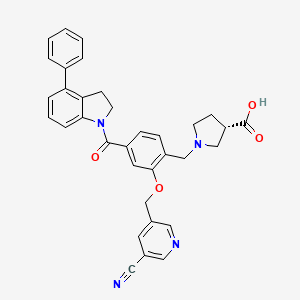
PD-1/PD-L1-IN-16
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PD-1/PD-L1-IN-16 is a small-molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in immune regulation, particularly in the context of cancer, where it helps tumors evade the immune system. By inhibiting this interaction, this compound has shown potential in enhancing anti-tumor immunity and is being explored for its therapeutic applications in cancer immunotherapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-16 typically involves the preparation of biphenyl derivatives. The synthetic route includes several key steps:
Formation of Biphenyl Core: The biphenyl core is formed through a Suzuki coupling reaction between a boronic acid and a halogenated aromatic compound.
Functionalization: The biphenyl core is further functionalized by introducing various substituents to enhance its inhibitory activity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
PD-1/PD-L1-IN-16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the biphenyl core.
Substitution: Electrophilic and nucleophilic substitution reactions are common in the functionalization of the biphenyl core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.
Substitution: Halogenated biphenyls and boronic acids in the presence of palladium catalysts and bases.
Major Products
The major products formed from these reactions are various functionalized biphenyl derivatives, each with different substituents that enhance the inhibitory activity of this compound .
科学研究应用
PD-1/PD-L1-IN-16 has a wide range of scientific research applications:
作用机制
PD-1/PD-L1-IN-16 exerts its effects by binding to the PD-1 or PD-L1 proteins, thereby blocking their interaction. This blockade prevents the inhibitory signals that would normally suppress T cell activity, leading to enhanced T cell responses against tumor cells. The molecular targets involved are the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells .
相似化合物的比较
PD-1/PD-L1-IN-16 is unique among PD-1/PD-L1 inhibitors due to its small-molecule nature, which offers advantages such as oral bioavailability and better tumor penetration compared to monoclonal antibodies. Similar compounds include:
BMS-1002: A biaryl-containing PD-1/PD-L1 inhibitor with a methoxy linkage.
CH-4: A small-molecule inhibitor identified through structure-based virtual screening.
Compound 43: A difluoromethyleneoxy-linked biaryl derivative with potent PD-1/PD-L1 inhibitory activity.
These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties, highlighting the diversity and potential of small-molecule PD-1/PD-L1 inhibitors in cancer immunotherapy .
属性
分子式 |
C34H30N4O4 |
|---|---|
分子量 |
558.6 g/mol |
IUPAC 名称 |
(3S)-1-[[2-[(5-cyanopyridin-3-yl)methoxy]-4-(4-phenyl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C34H30N4O4/c35-17-23-15-24(19-36-18-23)22-42-32-16-26(9-10-27(32)20-37-13-11-28(21-37)34(40)41)33(39)38-14-12-30-29(7-4-8-31(30)38)25-5-2-1-3-6-25/h1-10,15-16,18-19,28H,11-14,20-22H2,(H,40,41)/t28-/m0/s1 |
InChI 键 |
DSZLGNZKWYEOAL-NDEPHWFRSA-N |
手性 SMILES |
C1CN(C[C@H]1C(=O)O)CC2=C(C=C(C=C2)C(=O)N3CCC4=C(C=CC=C43)C5=CC=CC=C5)OCC6=CC(=CN=C6)C#N |
规范 SMILES |
C1CN(CC1C(=O)O)CC2=C(C=C(C=C2)C(=O)N3CCC4=C(C=CC=C43)C5=CC=CC=C5)OCC6=CC(=CN=C6)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


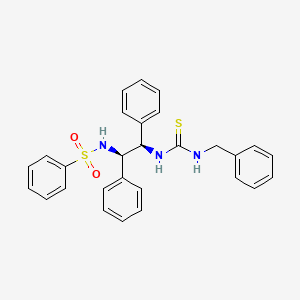
![[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B12395635.png)
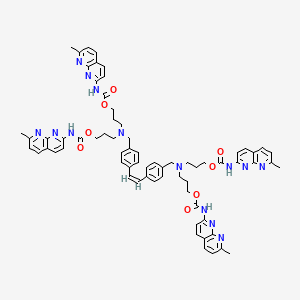

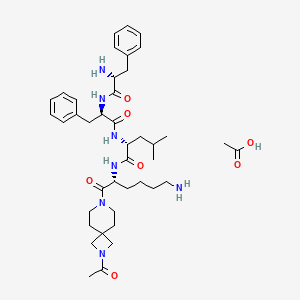
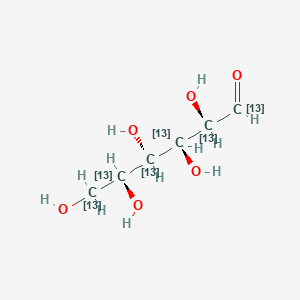
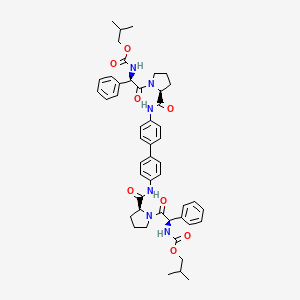
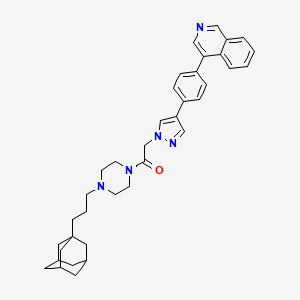
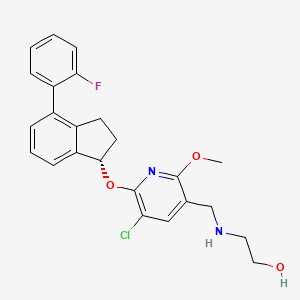
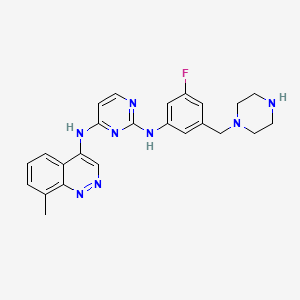
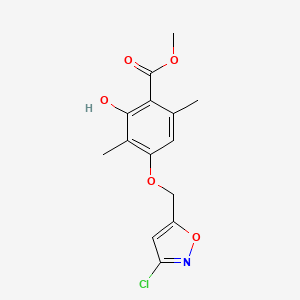
![copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide](/img/structure/B12395684.png)
